1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-
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Overview
Description
1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo-pyridine core, a phenylsulfonyl group, and a pyrrolidinylmethyl substituent. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Pyrrolo-Pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo-pyridine core.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonylation reaction, using reagents such as phenylsulfonyl chloride in the presence of a base.
Attachment of the Pyrrolidinylmethyl Group: The final step involves the alkylation of the core structure with a pyrrolidinylmethyl group, typically using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, resulting in inhibition or activation of their functions.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridin-6-one: Known for its anticancer activity.
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol: Used in various chemical syntheses.
Glycine, N-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)-: Studied for its biological properties.
Uniqueness
1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
651024-62-3 |
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Molecular Formula |
C18H19N3O3S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1-(pyrrolidin-2-ylmethyl)pyrrolo[3,2-b]pyridin-6-ol |
InChI |
InChI=1S/C18H19N3O3S/c22-14-9-16-18(20-10-14)17(12-21(16)11-13-5-4-8-19-13)25(23,24)15-6-2-1-3-7-15/h1-3,6-7,9-10,12-13,19,22H,4-5,8,11H2 |
InChI Key |
ZWRARNMAAWKGRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CN2C=C(C3=C2C=C(C=N3)O)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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